![molecular formula C11H10N2O B2747129 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile CAS No. 400082-07-7](/img/structure/B2747129.png)

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

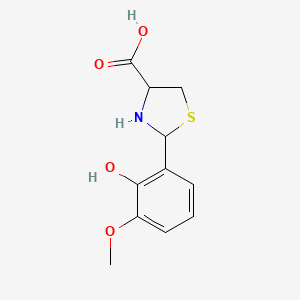

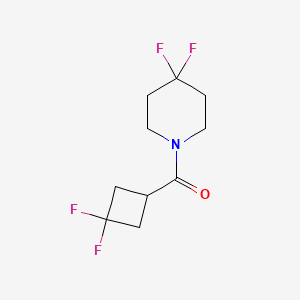

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile, also known as 2-Aminoacetonitrile, is an important synthetic intermediate used in the synthesis of various compounds. It is a colorless liquid with a boiling point of 84 °C and a melting point of -17 °C. 2-Aminoacetonitrile is a versatile building block for the synthesis of a variety of compounds such as amides, esters, amines, and other derivatives. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Cyanomethylation Reactions

Acetonitrile serves as an essential synthon in organic synthesis due to its enrichment, low cost, and excellent solvent properties . One notable application lies in cyanomethylation reactions. Here’s how it works:

This process provides a versatile route to cyclobutenyl ketones, which find applications in drug discovery and materials science.

Solvent and Reaction Medium

Beyond specific reactions, acetonitrile remains a widely used solvent in organic synthesis. Its high relative permittivity and solubility properties make it ideal for dissolving polar and nonpolar compounds alike. Researchers rely on acetonitrile as a reaction medium for various transformations.

Pinyong Zhong, Linjun Zhang, Nianhua Luo, and Jinbiao Liu. “Advances in the Application of Acetonitrile in Organic Synthesis since 2018.” Catalysts, 13(4), 761 (2023). Read more

Wirkmechanismus

Target of Action

Similar compounds, such as amino-acetonitrile derivatives, have been found to targetPeptide deformylase in Helicobacter pylori .

Mode of Action

It’s known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that the compound might interact with its targets through nucleophilic attack.

Biochemical Pathways

Acetonitrile is known to be a key intermediate in various organic synthesis pathways .

Pharmacokinetics

Similar compounds are known to be quickly absorbed into the bloodstream and metabolized .

Result of Action

Amino-acetonitrile derivatives are known to cause a spastic paralysis and rapid expulsion from the host when used as anthelmintics .

Action Environment

It’s known that acetonitrile is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .

Eigenschaften

IUPAC Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHJDCGQNRTTR-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CNCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)

![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)